molecular formula C18H16O6 B057939 Ophiopogonanone A CAS No. 75239-63-3

Ophiopogonanone A

Cat. No.: B057939
CAS No.: 75239-63-3
M. Wt: 328.3 g/mol
InChI Key: QBRLTNYECODTFP-LLVKDONJSA-N
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Description

Ophiopogonanone A is a homoisoflavonoid compound isolated from the tuber of Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and cardiovascular protective effects .

Scientific Research Applications

Ophiopogonanone A has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Ophiopogonanone A, a homoisoflavonoidal compound isolated from Ophiopogonis tuber , primarily targets tyrosinase (Tyr) . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for the color of skin, hair, and eyes. Inhibition of tyrosinase can lead to decreased melanin production, which is of interest in the treatment of hyperpigmentation disorders.

Mode of Action

This compound interacts with tyrosinase via a reversible mixed-inhibition . The compound’s phenylmalandioxin can coordinate with a copper ion in the active center of tyrosinase, and interact with the amino acid Glu322 to form hydrogen bonding . This interaction blocks the entry of the substrate, consequently inhibiting tyrosinase activity .

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanin synthesis pathway. By blocking the catalytic center of tyrosinase, the conversion of tyrosine to melanin is hindered, leading to decreased melanin production .

Pharmacokinetics

The metabolic pathways of this compound include demethylenation, dehydrogenation, hydroxylation, methylation, glucuronidation, and glutathione (GSH) conjugation . These metabolic processes can impact the bioavailability of this compound.

Result of Action

The primary result of this compound’s action is the inhibition of tyrosinase activity, leading to decreased melanin production . This can have potential applications in the treatment of hyperpigmentation disorders.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant Ophiopogon japonicus, from which this compound is derived, naturally occurs in shady places in lowland and foothills, forests, dense scrub in ravines, moist and shady places on slopes, and along streams . These environmental conditions may influence the concentration and efficacy of this compound in the plant.

Safety and Hazards

Safety data for Ophiopogonanone A suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains and to collect and arrange disposal .

Biochemical Analysis

Biochemical Properties

Ophiopogonanone A interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit tyrosinase activity, a key enzyme involved in melanin synthesis . The inhibition mechanism involves multiple spectroscopic techniques and molecular docking .

Cellular Effects

This compound has shown significant effects on various types of cells. For instance, it has been found to downregulate the expression of interleukin (IL)-6 and IL-8, which were enhanced by senescent normal human dermal fibroblasts . It also showed moderate cytotoxicity against HepG2, KB, and MCF-7 cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For example, it has been found to inhibit tyrosinase activity through coordination with two Cu ions in the active center of the tyrosinase protein . This prevents the entrance of the substrate, thereby inhibiting the catalytic activity of tyrosinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A study identified nine metabolites of this compound generated in the liver microsomes and hepatocytes of rats and humans . The metabolic pathways of this compound include demethylenation, dehydrogenation, hydroxylation, methylation, and glucuronidation .

Metabolic Pathways

This compound is involved in several metabolic pathways. As mentioned earlier, the metabolic pathways of this compound include demethylenation, dehydrogenation, hydroxylation, methylation, and glucuronidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ophiopogonanone A can be synthesized through several chemical reactions involving the starting material, 2,4,6-trihydroxyacetophenoneThe reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the tuber of Ophiopogon japonicus. The extraction process includes drying and grinding the tuber, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Ophiopogonanone A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Ethers and esters.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ophiopogonanone A involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "2-methyl-2-butene", "NaBH4", "NaOH", "HCl", "EtOH", "AcOH", "H2SO4", "Na2CO3", "NaCl", "MgSO4", "CH2Cl2", "Hexane" ], "Reaction": [ "Step 1: Protection of 2,4-dihydroxybenzaldehyde using ethylene glycol and AcOH to form 2,4-dihydroxybenzylidene acetal", "Step 2: Reduction of 2,4-dihydroxybenzylidene acetal using NaBH4 in EtOH to form 2,4-dihydroxybenzaldehyde", "Step 3: Condensation of 2,4-dihydroxybenzaldehyde with 2-methyl-2-butene using H2SO4 as a catalyst to form 2-(2-methylbut-3-en-2-yl)benzene-1,4-diol", "Step 4: Oxidation of 2-(2-methylbut-3-en-2-yl)benzene-1,4-diol using Na2CO3 and HCl to form 2-(2-methylbut-3-en-2-yl)benzene-1,4-quinone", "Step 5: Reduction of 2-(2-methylbut-3-en-2-yl)benzene-1,4-quinone using NaBH4 in EtOH to form 2-(2-methylbut-3-en-2-yl)benzene-1,4-diol", "Step 6: Cyclization of 2-(2-methylbut-3-en-2-yl)benzene-1,4-diol using NaOH in EtOH to form Ophiopogonanone A", "Step 7: Purification of Ophiopogonanone A using NaCl and MgSO4 in CH2Cl2 and recrystallization from hexane" ] }

75239-63-3

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C18H16O6/c1-9-12(19)6-15-16(17(9)20)18(21)11(7-22-15)4-10-2-3-13-14(5-10)24-8-23-13/h2-3,5-6,11,19-20H,4,7-8H2,1H3/t11-/m1/s1

InChI Key

QBRLTNYECODTFP-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1O)OC[C@H](C2=O)CC3=CC4=C(C=C3)OCO4)O

SMILES

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O

Canonical SMILES

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O

Appearance

Powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ophiopogonanone A
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Ophiopogonanone A
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Ophiopogonanone A
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Ophiopogonanone A
Reactant of Route 5
Ophiopogonanone A
Reactant of Route 6
Ophiopogonanone A

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